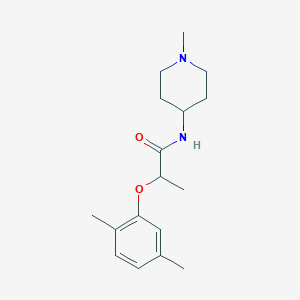![molecular formula C18H19N3O B4473578 N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B4473578.png)
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with aromatic or aliphatic aldehydes in the presence of an acid catalyst.
Cyclization Reactions: The cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Nucleophilic Substitution: The substitution of halogenated benzimidazole derivatives with amines or other nucleophiles.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process typically includes:
Batch Processing: Large quantities of reactants are mixed and reacted in a single batch, followed by purification steps such as crystallization or distillation.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated benzimidazole derivatives with nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral properties.
Medicine: Investigated for its potential use in treating parasitic infections, hypertension, and inflammation.
Industry: Employed in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by binding to specific enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with DNA and disrupting cell division.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with similar pharmacological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12 and its biological activities.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-14(18-20-15-10-6-7-11-16(15)21-18)19-17(22)12-13-8-4-3-5-9-13/h3-11,14H,2,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJINTINKJRJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4473501.png)
![7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4473515.png)
![1-(ETHANESULFONYL)-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4473522.png)


![1-(diphenylmethyl)-4-{[5-(2-furyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4473564.png)
![2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B4473570.png)
![N-(2-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4473589.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-3,5-dimethylisoxazole](/img/structure/B4473597.png)
![N-ethyl-4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4473598.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4473601.png)

![N-(2,4-difluorophenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4473611.png)
![1-(dimethylsulfamoyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4473616.png)
